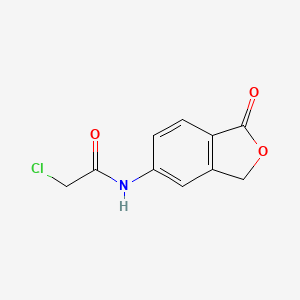

2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

説明

特性

IUPAC Name |

2-chloro-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-4-9(13)12-7-1-2-8-6(3-7)5-15-10(8)14/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDACMVGUSPWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)CCl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622166 | |

| Record name | 2-Chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612850-65-4 | |

| Record name | 2-Chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide involves several steps. One common method includes the reaction of 2-chloroacetamide with 1-oxo-1,3-dihydro-2-benzofuran-5-yl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography .

化学反応の分析

2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids and amines.

科学的研究の応用

Antimicrobial Properties: Research has indicated that compounds similar to 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide exhibit significant antimicrobial activity. For example, derivatives of benzofuran have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Anticancer Potential: The compound's benzofuran structure is associated with various anticancer activities. It has been noted that benzofuran derivatives can inhibit the growth of cancer cells in vitro and in vivo. For instance, related compounds have demonstrated effectiveness against human leukemia and non-small cell lung cancer cells . The mechanism often involves the interaction with specific molecular targets, leading to altered enzyme activity and cell signaling pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of benzofuran derivatives, compounds similar to this compound were tested against several bacterial strains. Results showed that these compounds exhibited potent antibacterial activity with MIC values indicating effectiveness at low concentrations .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of benzofuran derivatives demonstrated that certain structural modifications could enhance cytotoxicity against human cancer cell lines. The study highlighted the potential for developing new therapeutic agents based on the structural framework of this compound .

作用機序

The mechanism of action of 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and pathways, which can be exploited for therapeutic purposes .

類似化合物との比較

Key Structural Features

The target compound is distinguished by its benzofuran backbone, which contrasts with related compounds bearing simpler aromatic or heterocyclic systems. Below is a comparative analysis:

Structural Insights :

Reactivity Considerations :

Physicochemical and Functional Properties

Solubility and Stability

- Polarity: Nitro-substituted 2a is highly polar, likely reducing solubility in non-polar solvents. The acetyl group in 2b enhances lipophilicity, whereas the oxadiazole in may improve aqueous solubility due to hydrogen-bonding capability.

- Stability: The benzofuran’s fused ring system likely confers greater thermal stability compared to non-fused analogs.

生物活性

2-Chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide (CAS No. 612850-65-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol. The compound features a benzofuran moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide |

| Molecular Formula | C₁₀H₈ClNO₃ |

| Molecular Weight | 225.63 g/mol |

| CAS Number | 612850-65-4 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Anticancer Potential

The compound's structural features suggest potential as an anticancer agent. Similar benzofuran derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Cholinesterase Inhibition

Recent studies highlight the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Inhibiting these enzymes can enhance acetylcholine levels, potentially improving cognitive function in affected individuals .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites on AChE and BChE, preventing the breakdown of acetylcholine.

- Protein Interaction : It can alter the activity of various proteins involved in cell signaling and metabolic pathways.

- Oxidative Stress Modulation : Some studies suggest that benzofuran derivatives can modulate oxidative stress responses in cells, contributing to their protective effects against cellular damage .

Case Studies

Several case studies have evaluated the biological activity of benzofuran derivatives:

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values significantly lower than those for standard antibiotics .

- Cytotoxicity Against Cancer Cells : Another investigation showed that a structurally similar benzofuran derivative induced apoptosis in breast cancer cells through caspase activation and mitochondrial pathway involvement .

Q & A

Basic: What are the common synthetic routes for 2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic acyl substitution. A primary method involves refluxing a substituted benzofuran derivative (e.g., 1-oxo-1,3-dihydro-2-benzofuran-5-amine) with chloroacetyl chloride in the presence of triethylamine as a base. Reaction progress is monitored via TLC, followed by cooling, filtration, and recrystallization (e.g., using pet-ether) . Alternative routes may involve coupling under milder conditions, such as room-temperature reactions in methanol with NaOH, followed by neutralization and precipitation . Optimization strategies include:

- Catalyst/base selection : Triethylamine enhances reactivity by scavenging HCl.

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates.

- Purification : Recrystallization from pet-ether or cold acetone yields high-purity products.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : To confirm the acetamide moiety (δ ~2.1 ppm for CH3CO) and aromatic protons.

- X-ray crystallography : Resolves conformational details, such as planarity of the amide group and dihedral angles between aromatic rings (e.g., 54.8°–77.5° variations observed in polymorphs) .

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bending.

- TLC/HPLC : Monitors reaction progress and purity.

Advanced: How do polymorphism and crystal packing affect the compound’s physicochemical properties?

Answer:

Polymorphs arise from conformational flexibility in the dichlorophenyl and benzofuran rings. For example, three distinct molecules in the asymmetric unit (A, B, C) exhibit dihedral angles of 54.8°, 76.2°, and 77.5°, respectively, due to steric repulsion . These variations influence:

- Solubility : More planar conformers (e.g., molecule A) may exhibit higher solubility.

- Stability : Hydrogen-bonded dimers (R22(10) motifs) enhance lattice stability .

- Bioavailability : Conformational differences affect molecular interactions in biological systems.

Advanced: How can researchers address contradictory data in reaction yields during synthesis?

Answer:

Yield discrepancies often stem from:

- Reaction temperature : Higher temperatures (reflux) may accelerate side reactions (e.g., hydrolysis of chloroacetyl chloride) compared to room-temperature methods .

- Purification efficiency : Incomplete removal of triethylamine hydrochloride can skew yields; repeated recrystallization or column chromatography is recommended.

- Analytical validation : Cross-validate purity using complementary techniques (e.g., NMR vs. HPLC) to detect unreacted starting materials .

Basic: What are the recommended methods for assessing the compound’s solubility and stability?

Answer:

- Solubility profiling : Test in incremental solvent ratios (e.g., DMSO:water) using UV-Vis spectroscopy.

- Stability studies : Conduct accelerated degradation tests under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .

- Crystallization screening : Use solvent diffusion methods to identify stable polymorphs .

Advanced: What strategies are used to analyze hydrogen bonding and conformational dynamics in the crystal lattice?

Answer:

- Hydrogen-bond analysis : X-ray diffraction reveals N–H⋯O interactions forming R22(10) dimer motifs .

- Conformational dynamics : Compare torsion angles across polymorphs to identify steric or electronic influences.

- DFT calculations : Model energy differences between conformers to predict dominant forms under specific conditions .

Advanced: How do substituents on the benzofuran ring influence molecular conformation and reactivity?

Answer:

Electron-withdrawing groups (e.g., chloro) increase electrophilicity of the acetamide carbonyl, enhancing reactivity in nucleophilic substitutions. Steric bulk at the 5-position alters dihedral angles, as seen in dichlorophenyl-substituted analogs, where larger substituents reduce planarity (~77.5° vs. 54.8°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。